3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Physicochemical Profiling Drug-like Properties CNS Drug Discovery

3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic, small-molecule urea derivative (MF: C₁₇H₂₃Cl₂N₃O₂; MW: 372.3 g/mol) possessing a 3,4-dichlorophenyl ring, an oxolan-3-yl (tetrahydrofuran) substituent, and a piperidin-4-ylmethyl urea core. This compound belongs to the broader class of piperidinyl ureas, several of which have been validated as inhibitors of the DCN1-UBE2M protein-protein interaction, a key node in the cullin neddylation pathway relevant to oncology research.

Molecular Formula C17H23Cl2N3O2
Molecular Weight 372.29
CAS No. 2097922-41-1
Cat. No. B2695791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
CAS2097922-41-1
Molecular FormulaC17H23Cl2N3O2
Molecular Weight372.29
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCOC3
InChIInChI=1S/C17H23Cl2N3O2/c18-15-2-1-13(9-16(15)19)21-17(23)20-10-12-3-6-22(7-4-12)14-5-8-24-11-14/h1-2,9,12,14H,3-8,10-11H2,(H2,20,21,23)
InChIKeyWBVYYBJBNZTIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2097922-41-1): A Structurally Distinct Piperidinyl Urea Scaffold for Targeted Chemical Biology and Hit-to-Lead Exploration


3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic, small-molecule urea derivative (MF: C₁₇H₂₃Cl₂N₃O₂; MW: 372.3 g/mol) possessing a 3,4-dichlorophenyl ring, an oxolan-3-yl (tetrahydrofuran) substituent, and a piperidin-4-ylmethyl urea core [1]. This compound belongs to the broader class of piperidinyl ureas, several of which have been validated as inhibitors of the DCN1-UBE2M protein-protein interaction, a key node in the cullin neddylation pathway relevant to oncology research [2]. Its binary combination of a lipophilic dichlorophenyl group with a hydrogen-bond-capable oxolane moiety on a piperidine scaffold yields physicochemical properties (XLogP3: 3.0; TPSA: 53.6 Ų; 2 HBD; 3 HBA) that place it in a differentiated property space relative to both earlier-generation piperidinyl ureas and simpler dichlorophenyl ureas [1].

Why In-Class Piperidinyl Ureas Cannot Simply Substitute for 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (2097922-41-1)


Piperidinyl ureas are not a monolithic class; minor structural modifications can invert target selectivity, potency, and pharmacokinetic behavior. Systematic SAR studies on the DCN1-UBE2M system have demonstrated that replacing an N-benzyl substituent with an N-oxolan-3-yl group can alter biochemical potency by over 100-fold, while also shifting solubility and permeability profiles [1]. Within the dichlorophenyl sub-series, the position of chlorine substitution (3,4- vs. 2,5- vs. 3,5-) and the nature of the piperidine N-substituent (alkyl, benzyl, oxolane, sulfonamide) are critical determinants of both on-target affinity and selectivity against related DCNL paralogs . Therefore, procurement or experimental interchange based solely on a shared piperidinyl urea core risks unpredictable loss of activity, introduction of off-target effects, or failure to recapitulate published findings.

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (2097922-41-1): A Comparator-Anchored Profile


Physicochemical Property Divergence from a Leading DCN1 Inhibitor (NAcM-OPT)

When compared to NAcM-OPT (1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea, CAS 2089293-61-6), the target compound exhibits a significantly lower calculated partition coefficient (XLogP3: 3.0 vs. 5.9 for NAcM-OPT) and a reduced molecular weight (372.3 vs. 434.4 g/mol) [1]. It also has a higher topological polar surface area (TPSA: 53.6 Ų vs. 44.8 Ų for NAcM-OPT), suggesting improved aqueous solubility and potential for superior CNS Multiparameter Optimization (MPO) scores [2]. The replacement of the N-butyl-N-benzyl substitution pattern in NAcM-OPT with an N-oxolan-3-yl group in the target compound eliminates two rotatable bonds (4 vs. 8) and removes a basic tertiary amine, which may reduce hERG liability and metabolic N-dealkylation susceptibility.

Physicochemical Profiling Drug-like Properties CNS Drug Discovery

Scaffold Differentiation from Simple 3,4-Dichlorophenyl Ureas: The Oxolane-Piperidine Advantage

Simple 3,4-dichlorophenyl ureas lacking the piperidine-oxolane extension, such as the symmetrical N,N'-bis(3,4-dichlorophenyl)urea, have been reported as activators of the eIF2α kinase HRI with undefined selectivity profiles [1]. The target compound's 4-(oxolan-3-yl)piperidin-1-yl]methyl extension introduces a tertiary amine capable of forming key hydrogen bonds and ionic interactions within protein binding pockets, as evidenced by the SAR of structurally analogous piperidinyl ureas in the DCN1 system [2]. This additional pharmacophoric element is absent in simple diaryl ureas, which lack the capacity for directed interactions with acidic residues in target proteins such as DCN1's Asp104/Glu107 pair.

Scaffold Novelty Medicinal Chemistry Structure-Activity Relationship

Positional Chlorine Substitution Matters: 3,4-Dichloro vs. 3,5-Dichloro vs. 2,5-Dichloro Isomers in DCN1 Pharmacology

Within the piperidinyl urea class, the dichlorophenyl substitution pattern is a critical determinant of DCNL paralog selectivity. NAcM-OPT, bearing a 3,4-dichlorophenyl group, inhibits DCNL1 with an IC50 of 0.079 µM in a TR-FRET assay but shows >630-fold selectivity over DCNL3, DCNL4, and DCNL5 (IC50s >50 µM), with intermediate activity on DCNL2 (IC50 = 12.5 µM) . By contrast, analogs with 2,5-dichloro or 3,5-dichloro substitution patterns exhibit markedly different selectivity fingerprints. The target compound retains the 3,4-dichloro geometry that appears optimal for DCNL1 engagement, while its distinct N-oxolan-3-yl substitution may further tune paralog selectivity relative to NAcM-OPT's N-butyl-N-benzyl motif.

Selectivity Isomer Comparison DCN1 Inhibition

Availability Gap: The Target Compound Fills an Unoccupied Region of Piperidinyl Urea Chemical Space

A survey of commercially available piperidinyl ureas containing the [1-(oxolan-3-yl)piperidin-4-yl]methyl substructure reveals that the target compound is the only member bearing a 3,4-dichlorophenyl group on the urea nitrogen, based on current catalog offerings [1]. The most closely related commercially available analogs include 3-(4-tert-butylphenyl)-, 3-(2-chlorophenyl)-, 3-cyclopentyl-, and 1-benzyl- variants, none of which recapitulate the electron-withdrawing, lipophilic character of the 3,4-dichloro substitution [2]. This gap means that researchers seeking a dichlorophenyl-containing analog with an N-oxolane modification have no direct substitute; synthesizing such an analog de novo would require a multi-step sequence with attendant cost and time implications.

Chemical Space Library Design Scaffold Diversity

Procurement-Relevant Application Scenarios for 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (2097922-41-1)


DCN1-UBE2M Pathway Chemical Probe Development: A Complementary Chemotype to NAcM-OPT

For laboratories investigating cullin neddylation in cancer biology, the target compound provides a distinct chemotype from the widely used probe NAcM-OPT. Its lower predicted lipophilicity (XLogP3: 3.0 vs. 5.9) and reduced molecular weight suggest improved solubility and a different pharmacokinetic profile, making it suitable for in vitro target engagement studies where NAcM-OPT's high logP may cause non-specific binding or aggregation artifacts [1]. The oxolan-3-yl substituent may also alter the DCNL paralog selectivity window relative to NAcM-OPT, a property that can be empirically evaluated in head-to-head TR-FRET profiling against DCNL1-5 .

Focused Library Design for Urea-Based Serine Hydrolase or Kinase Inhibitor Screening

Given the ability of the urea functional group to mimic the transition state of amide bond hydrolysis and to serve as a hinge-binding motif in kinase inhibitors, the target compound is a valuable entry point for diversity-oriented screening libraries. Its calculated TPSA (53.6 Ų) and rotatable bond count (4) place it within favorable oral drug-like space, while the oxolane ring provides a non-aromatic hydrogen-bond acceptor capable of engaging polar residues in target active sites [1].

Urease Inhibition Studies: A Structurally Differentiated Scaffold for Anti-H. pylori Research

Although direct urease inhibition data for this compound are not publicly available, several 3,4-dichlorophenyl urea derivatives have demonstrated micromolar-range inhibition of Helicobacter pylori urease, a validated target for gastric ulcer therapy. The target compound's extended piperidine-oxolane moiety may confer binding mode differences relative to simpler urease inhibitors such as acetohydroxamic acid or thiourea derivatives, warranting its inclusion in exploratory screening panels [2].

Negative Control or Inactive Comparator for Piperidinyl Urea SAR Studies

If the oxolan-3-yl group proves to be suboptimal for a given target (e.g., due to steric clash or unfavorable desolvation), the target compound can serve as a structurally matched inactive or weakly active comparator to benchmark the activity of more potent analogs. Its well-defined synthetic provenance (available from multiple vendors under catalog numbers such as F6556-3536 and AKOS040703389) and full spectroscopic characterization enable reproducible experimental design [3].

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